Boron trifluoride

Description

Properties

IUPAC Name |

trifluoroborane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BF3/c2-1(3)4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTEOIRVLGSZEPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

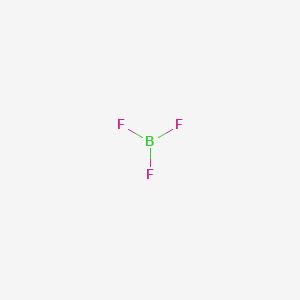

Molecular Formula |

BF3 | |

| Record name | BORON TRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/255 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BORON TRIFLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0231 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | boron trifluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Boron_trifluoride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7041677 | |

| Record name | Boron trifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

67.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Boron trifluoride is a colorless gas with a pungent odor. It is toxic by inhalation. It is soluble in water and slowly hydrolyzed by cold water to give off hydrofluoric acid, a corrosive material. Its vapors are heavier than air. Prolonged exposure of the containers to fire or heat may result in their violent rupturing and rocketing., Gas or Vapor, Colorless gas with a pungent, suffocating odor; Note: Forms dense white fumes in moist air. Shipped as a nonliquefied compressed gas; [NIOSH] Vapor density = 2.34 (heavier than air); [Burke, p. 100], COLOURLESS COMPRESSED GAS WITH PUNGENT ODOUR. FORMS WHITE FUMES IN MOIST AIR., Colorless gas with a pungent, suffocating odor., Colorless gas with a pungent, suffocating odor. [Note: Forms dense white fumes in moist air. Shipped as a nonliquefied compressed gas.] | |

| Record name | BORON TRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/255 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Borane, trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Boron trifluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/313 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BORON TRIFLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0231 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BORON TRIFLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/615 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Boron trifluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0062.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

-148 °F at 760 mmHg (NIOSH, 2023), -99.9 °C, -100 °C, -148 °F | |

| Record name | BORON TRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/255 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BORON TRIFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/325 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BORON TRIFLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0231 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BORON TRIFLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/615 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Boron trifluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0062.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

106 % (in cold H2O) (NIOSH, 2023), Solubility in water: 332 g/100 g at 0 °C; some hydrolysis occurs to form fluoboric and boric acids, Soluble in cold water, hydrolyzes in hot water, Soluble in concentrated sulfuric acid and most organic solvents, Soluble in concentrated nitric acid, benzene, dichlorobenzene, chloroform, carbon tetrachloride, carbon disulfide, Solubility in anhydrous sulfuric acid: 1.94 g/100 g; soluble in most saturated and halogenated hydrocarbons and in aromatic compounds, Solubility in water: reaction, 106% (in cold H2O) | |

| Record name | BORON TRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/255 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BORON TRIFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/325 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BORON TRIFLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0231 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Boron trifluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0062.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.6 (EPA, 1998) - Denser than water; will sink, 1.57 at -100.4 °C/4 °C (liquid); 3.07666 g/L (gas at STP), Density: 2.772 g/L, 1.6, 2.38(relative gas density) | |

| Record name | BORON TRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/255 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BORON TRIFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/325 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BORON TRIFLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/615 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Boron trifluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0062.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2.4 (EPA, 1998) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 2.4, 2.38 | |

| Record name | BORON TRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/255 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BORON TRIFLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0231 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BORON TRIFLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/615 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

760 mmHg at -149.26 °F Liquid (EPA, 1998), Vapor pressure: 1 Pa at -173.9 °C (solid); 10 Pa at -166.0 °C (solid); 100 Pa at -156.0 °C (solid); 1 kPa at -143.0 °C (solid); 10 kPa at -125.9 °C; 100 kPa at -101.1 °C, 4874 kPa (3.656X10+4 mm Hg) at 260 K (-13.2 °C), >50 atm | |

| Record name | BORON TRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/255 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BORON TRIFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/325 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BORON TRIFLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/615 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Boron trifluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0062.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Common impurities in BF3 include air, silicon tetrafluoride, and sulfur dioxide., 1.0% nitrogen; <0.006% sulfur dioxide; <0.0006% ferric oxide; <0.003% silicon dioxide; traces of oxygen. | |

| Record name | BORON TRIFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/325 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless gas | |

CAS No. |

7637-07-2, 20654-88-0 | |

| Record name | BORON TRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/255 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Boron trifluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7637-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boron trifluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007637072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Borane-11B, trifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020654880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boron trifluoride | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/boron-trifluoride-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Borane, trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Boron trifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boron trifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.699 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BORON TRIFLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7JGD48PX8P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BORON TRIFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/325 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BORON TRIFLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0231 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BORON TRIFLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/615 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Borane, trifluoro- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/ED22B6B8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-196.1 °F (EPA, 1998), -126.8 °C, -127 °C, -196 °F | |

| Record name | BORON TRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/255 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BORON TRIFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/325 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BORON TRIFLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0231 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BORON TRIFLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/615 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Boron trifluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0062.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Physical and chemical properties of BF3 gas

An In-depth Technical Guide to the Physical and Chemical Properties of Boron Trifluoride (BF3) Gas

Authored by a Senior Application Scientist

Introduction

This compound (BF3) is an inorganic compound that is a colorless, toxic, and corrosive gas with a pungent, suffocating odor.[1][2] Upon exposure to moist air, it forms dense white fumes due to its rapid reaction with water.[2][3] The significance of BF3 in both industrial and research settings is primarily derived from its nature as a potent Lewis acid, making it a versatile and crucial catalyst in a vast array of chemical reactions, including polymerization, alkylation, and isomerization.[4][5][6] Its applications extend into diverse fields such as semiconductor manufacturing, nuclear technology, and the synthesis of pharmaceuticals and advanced materials.[7][8][9] This guide provides a comprehensive technical overview of the molecular structure, physicochemical properties, reactivity, applications, and safety protocols associated with BF3 gas, tailored for researchers, scientists, and drug development professionals.

Molecular Structure and Bonding

The chemical behavior of BF3 is a direct consequence of its unique electronic structure and molecular geometry.

Molecular Geometry: The BF3 molecule exhibits a trigonal planar geometry, as predicted by the Valence Shell Electron Pair Repulsion (VSEPR) theory, with an AX3 notation.[10][11] The central boron atom is bonded to three fluorine atoms, which are symmetrically arranged in a single plane.[11] The F-B-F bond angles are all 120°, which minimizes electron pair repulsion and results in a highly symmetrical molecule with no net dipole moment, rendering it nonpolar.[10][12]

Hybridization and Bonding: The central boron atom in BF3 undergoes sp2 hybridization.[10] Its 2s orbital and two of its 2p orbitals combine to form three equivalent sp2 hybrid orbitals, which form sigma (σ) bonds with the 2p orbitals of the three fluorine atoms.[10][13] This leaves the boron atom with a vacant 2p orbital perpendicular to the molecular plane.

Electron Deficiency and π-Backbonding: Boron, having only three valence electrons, forms three single covalent bonds, leaving it with only six valence electrons in its outer shell—an incomplete octet.[13] This "electron-deficient" nature is the primary reason for BF3's pronounced Lewis acidity.[4][14] To partially alleviate this electron deficiency, there is a degree of π-bonding between the filled p-orbitals of the fluorine atoms and the empty p-orbital of the boron atom. This interaction, known as backbonding, results in B-F bonds (1.30 Å) that are shorter and stronger than would be expected for a pure single bond.[4] Despite this internal stabilization, the boron atom remains highly electrophilic and readily accepts electron pairs from Lewis bases.[15][16]

Physical Properties of this compound

The physical characteristics of BF3 are critical for its proper handling, storage, and application in experimental setups. It is a compressed, non-liquefied gas shipped in cylinders.[1]

| Property | Value | Source(s) |

| Molecular Formula | BF3 | [3] |

| Molar Mass | 67.81 g/mol | [2] |

| Appearance | Colorless gas; forms dense white fumes in moist air. | [2][17] |

| Odor | Pungent, suffocating odor. | [1][2][3] |

| Density (gas) | 2.975 g/L (heavier than air). | [1] |

| Melting Point | -127.1 °C / -196.8 °F | [17][18] |

| Boiling Point | -100 °C / -148 °F | [1][3] |

| Critical Temperature | -12.2 °C / 10.04 °F | [1][17] |

| Critical Pressure | 49.15 atm (4980 kPa) | [1][17] |

| Water Solubility | Highly soluble; reacts violently. | [17][19][20] |

| Solubility in other solvents | Soluble in benzene, toluene, hexane, chloroform, methylene chloride, and concentrated sulfuric acid. | [1] |

Chemical Properties and Reactivity

The chemistry of BF3 is dominated by the electrophilic nature of its central boron atom.

Lewis Acidity

This compound is a quintessential Lewis acid, a substance that can accept a pair of electrons.[14][21] Its electron-deficient boron center readily forms coordinate covalent bonds (adducts) with a wide variety of Lewis bases, such as ethers, amines, phosphines, and fluoride ions.[4][21] This property is the foundation of its extensive use as a catalyst in organic chemistry.[4]

Formation of a Lewis Adduct: The reaction involves the donation of a lone pair of electrons from the Lewis base into the empty 2p orbital of the boron atom. A classic example is the formation of the stable, distillable liquid, this compound etherate, from BF3 and diethyl ether.

Caption: Formation of this compound Etherate Lewis Adduct.

Relative Lewis Acidity: Interestingly, when compared to other boron trihalides, BF3 is the weakest Lewis acid. The trend in acidity is BF3 < BCl3 < BBr3.[4] This is contrary to what electronegativity would suggest and is explained by the greater degree of π-backbonding in BF3, which partially stabilizes the electron-deficient boron center.[4]

Hydrolysis

BF3 reacts exothermically with water. It is highly soluble in cold water but undergoes partial hydrolysis to form boric acid (H3BO3) and fluoroboric acid (HBF4).[1][3] This reaction is responsible for the dense white fumes observed when the gas is exposed to atmospheric moisture.[2][3]

4 BF3 + 3 H2O → 3 HBF4 + H3BO3

Incompatible Materials

BF3 is highly reactive and incompatible with a range of substances. It reacts violently with alkali metals (like sodium and potassium) and alkaline earth metals (except magnesium).[3][22] It is also incompatible with alkyl nitrates and polymerizable materials.[3] In the presence of moisture, the hydrolysis products (especially hydrofluoric acid) are corrosive to most metals and some plastics.[1][5]

Industrial and Research Applications

The unique chemical properties of BF3 make it indispensable in several high-technology sectors.

-

Catalyst in Organic Synthesis: This is the most significant application. BF3 is used to catalyze a wide range of reactions, including polymerization, alkylation, esterification, condensation, and isomerization.[4][5][6]

-

Semiconductor Industry: It is used as a p-type dopant source in ion implantation for the production of integrated circuits, where it introduces boron atoms into silicon wafers to modify their electrical properties.[5][7]

-

Nuclear Applications: Due to the high neutron absorption cross-section of the boron-10 isotope, BF3 is widely used in instruments for detecting neutrons, such as ionization chambers and proportional counters.[5][7]

-

Other Uses: BF3 is also used in the protection of molten magnesium and its alloys from oxidation during casting, as a component of soldering fluxes, and as a fumigant.[5][6][13]

Experimental Protocols: Safe Handling and Emergency Response

Given that BF3 is fatal if inhaled and causes severe burns, adherence to strict safety protocols is non-negotiable.[17][23]

Standard Handling Protocol

-

Engineering Controls: All work with BF3 gas must be conducted in a well-ventilated area, exclusively within a certified chemical fume hood or a glove box.[3][24] The system must be designed with materials compatible with BF3, such as stainless steel, Monel®, or Hastelloy®.[5]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical splash goggles and a face shield.[24][25]

-

Skin Protection: Wear a flame-resistant lab coat, long pants, and closed-toe shoes.[24] Use chemical-resistant gloves (e.g., Neoprene, PVC).[3] Always inspect gloves before use.

-

Respiratory Protection: For normal operations within a fume hood, respiratory protection is not required. For any non-routine release or emergency, a NIOSH-approved full-face supplied-air respirator or a self-contained breathing apparatus (SCBA) is mandatory.[3][19]

-

-

System Setup: Use a dedicated gas cabinet and a proper pressure-reducing regulator designed for corrosive gases. The system should include a back-flow prevention device.[17] All connections should be leak-tested with an inert gas before introducing BF3. A scrubber system containing a basic solution (e.g., soda lime, potassium hydroxide) should be in place to neutralize unreacted gas.

Caption: Diagram of a typical experimental workflow for handling BF3 gas.

Emergency Leak Response Protocol

-

Detection: A leak is indicated by the pungent odor or the appearance of dense white fumes.[3]

-

Evacuation: Immediately evacuate all personnel from the affected area.[23]

-

Alerting: Notify appropriate emergency response personnel and the facility safety officer.

-

PPE and Re-entry: Only properly trained personnel equipped with an SCBA and chemical-protective clothing should enter the area.[17][23]

-

Control: If it is safe to do so, close the cylinder valve to stop the flow of gas.[17] Do not approach the leak source without appropriate protection.

-

Ventilation: Maximize ventilation in the area to disperse the gas.

-

Vapor Suppression: Use a water fog or fine spray to knock down the vapor cloud.[3] Crucial: Do not spray water directly on the leak source, as the resulting corrosion can enlarge the opening.[3]

-

Containment: The runoff water will be acidic and must be contained and neutralized before disposal in accordance with environmental regulations.[3]

Toxicology and First Aid

BF3 is classified as acutely toxic, corrosive, and may cause organ damage through repeated exposure.[18][23]

-

Inhalation: Fatal if inhaled.[17] It is corrosive to the respiratory tract and can cause severe irritation, coughing, and shortness of breath.[22][23] High concentrations can lead to pulmonary edema, a medical emergency where fluid accumulates in the lungs, which may have a delayed onset.[22]

-

Skin Contact: Causes severe skin burns and tissue damage.[3][23] Contact with the rapidly evaporating compressed gas can cause frostbite.[23]

-

Eye Contact: Causes serious eye damage, including burns that can lead to permanent vision loss.[3][23]

-

Chronic Exposure: Prolonged or repeated exposure may cause damage to the kidneys and can lead to fluorosis, a condition affecting the bones and teeth.[17][20][22]

First Aid Measures:

-

Inhalation: Immediately move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration or oxygen by qualified personnel. Call for immediate medical attention.[3]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3][8] For frostbite, gently warm the affected area in a water bath.[22]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15-30 minutes, holding the eyelids open.[3][22] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[8]

References

-

Airgas. (2023, October 5). This compound Gas Safety Data Sheet.

-

Praxair. (2016, October 13). This compound BF3 Safety Data Sheet SDS P4567.

-

Wikipedia. (n.d.). This compound.

-

GazFinder. (n.d.). This compound (BF3).

-

EFC Gases & Advanced Materials. (n.d.). This compound.

-

Chemistry Learner. (n.d.). Molecular Geometry, Lewis Structure, and Bond Angle of BF3.

-

Benchchem. (n.d.). An In-depth Technical Guide to the Lewis Acidity of the this compound Methanol Complex.

-

ChemicalBook. (2023, January 6). This compound.

-

Shandong Heyi Gas Co., Ltd. (2024, February 1). BF3 Applications in Various Industries.

-

Changzhou Jiayuan Chemical Co. (2025, April 17). Innovative Uses of this compound in Industry and Challenges Faced by Manufacturers.

-

Electronic Fluorocarbons. (n.d.). This compound, BF3 Gas, Quote, Supplier.

-

New Jersey Department of Health. (n.d.). This compound - Hazardous Substance Fact Sheet.

-

Linde Gas GmbH. (2015, December 10). SAFETY DATA SHEET this compound.

-

Alfa Aesar. (2023, January 6). This compound - SAFETY DATA SHEET.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 6356.

-

Heyi Gas. (2024, December 26). Is this compound (BF3) and Its Complex Safe for Everyday Use and Industrial Applications?

-

Arkema. (2012, November 20). GPS Safety Summary - Substance Name: - this compound.

-

Middlesex Gases. (2015, June 1). Safety Data Sheet - this compound.

-

NOAA. (n.d.). This compound. CAMEO Chemicals.

-

Unacademy. (n.d.). BF3 Molecular Geometry and Bond Angles.

-

askIITians. (2025, March 11). Why does this compound behave as a Lewis acid?

-

University of California, Santa Barbara. (n.d.). This compound.

-

Guidechem. (2024, June 17). What is the Lewis Structure of this compound?

-

Study.com. (n.d.). This compound | BF3 Lewis Structure, Properties & Molar Mass.

-

National Research Council (US) Committee on Toxicology. (2009). This compound. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 7. National Academies Press (US).

-

NOAA. (n.d.). This compound - Report. CAMEO Chemicals.

-

The National Institute for Occupational Safety and Health (NIOSH). (n.d.). This compound - IDLH.

-

Quora. (2018, January 24). Why does this compound behave as a Lewis acid?

-

Chemistry Stack Exchange. (2015, October 7). Why is this compound a Lewis acid?

Sources

- 1. This compound | 7637-07-2 [chemicalbook.com]

- 2. This compound | BF3 | CID 6356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. prod-edam.honeywell.com [prod-edam.honeywell.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound Gas (BF3) from EFC [efcgases.com]

- 6. This compound, BF3 Gas, Quote, Supplier [taiyugas.com]

- 7. BF3 Applications in Various Industries - Shandong Heyi Gas Co., Ltd. [heyigasglobal.com]

- 8. Innovative Uses of this compound in Industry and Challenges Faced by Manufacturers [jy-chemical.com]

- 9. BF3 Chemistry/Compound, BF3 Gas, BF3 Chemical Compound Introduction | Heyi Gas [heyigasglobal.com]

- 10. Molecular Geometry, Lewis Structure, and Bond Angle of BF3 [chemistrylearner.com]

- 11. BF3 Molecular Geometry and Bond Angles [unacademy.com]

- 12. Page loading... [guidechem.com]

- 13. This compound | BF3 Lewis Structure, Properties & Molar Mass | Study.com [study.com]

- 14. Why does this compound behave as a Lewis acid? - askIITians [askiitians.com]

- 15. quora.com [quora.com]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. nanosioe.ee.ntu.edu.tw [nanosioe.ee.ntu.edu.tw]

- 18. assets.thermofisher.com [assets.thermofisher.com]

- 19. Gas detectors and respiratory protection equipments BF3 (this compound), CAS number 7637-07-2 [en.gazfinder.com]

- 20. arkema.com [arkema.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. nj.gov [nj.gov]

- 23. produkte.linde-gas.at [produkte.linde-gas.at]

- 24. purdue.edu [purdue.edu]

- 25. middlesexgases.com [middlesexgases.com]

Boron Trifluoride: An In-Depth Technical Guide on Electron Configuration and Deficiency

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boron trifluoride (BF3) is a colorless, pungent, and toxic gas that serves as a versatile and powerful tool in the arsenal of chemists, particularly in organic synthesis.[1][2] Its significance stems from its potent Lewis acidity, a direct consequence of its unique electronic structure.[1][3] This guide provides a comprehensive exploration of the electron configuration and inherent electron deficiency of this compound, elucidating the fundamental principles that govern its reactivity and widespread applications in research and development.

PART 1: The Core of this compound's Identity: Electron Configuration

To comprehend the reactivity of BF3, one must first dissect the electronic arrangement of its constituent atoms: boron and fluorine.

Atomic Electron Configurations

-

Boron (B): Located in Group 13 of the periodic table, boron possesses an atomic number of 5. Its ground-state electron configuration is 1s²2s²2p¹. This configuration reveals that boron has three valence electrons—the electrons in its outermost shell—which are available for chemical bonding.[4][5]

-

Fluorine (F): As a member of Group 17, fluorine has an atomic number of 9 and an electron configuration of 1s²2s²2p⁵. With seven valence electrons, fluorine is highly electronegative and requires only one additional electron to achieve a stable octet, mirroring the electron configuration of the noble gas neon.[4]

Molecular Electron Configuration and Bonding in BF3

In the formation of this compound, the central boron atom forms single covalent bonds with three fluorine atoms.[4][6] To achieve this, one of boron's 2s electrons is promoted to a 2p orbital, resulting in three unpaired electrons available for bonding. These orbitals then undergo hybridization.

Hybridization and Molecular Geometry

The central boron atom in BF3 undergoes sp² hybridization .[2][7][8][9] In this process, one 2s orbital and two 2p orbitals of the boron atom mix to form three equivalent sp² hybrid orbitals.[7][8][9][10] These hybrid orbitals are arranged in a trigonal planar geometry, with bond angles of 120° between them.[2][4][8][9][11][12] This arrangement ensures maximum separation between the electron pairs, minimizing electrostatic repulsion, as predicted by the Valence Shell Electron Pair Repulsion (VSEPR) theory.[8] Each of these sp² hybrid orbitals on the boron atom overlaps with a 2p orbital from a fluorine atom to form three strong sigma (σ) bonds.[7][9]

| Property | Value |

| Molecular Formula | BF3 |

| Molecular Geometry | Trigonal Planar |

| Bond Angle (F-B-F) | 120° |

| Hybridization of Boron | sp² |

| B-F Bond Length | ~1.30 Å |

A summary of key structural properties of this compound.

PART 2: The Defining Characteristic: Electron Deficiency

A critical feature of this compound is its classification as an "electron-deficient" molecule.[1][3][5][6] This deficiency is the cornerstone of its chemical behavior and its utility as a potent Lewis acid.

Violation of the Octet Rule

The octet rule, a fundamental concept in chemical bonding, states that atoms tend to bond in such a way that they each have eight electrons in their valence shell, giving them the same electronic configuration as a noble gas.[13] this compound is a notable exception to this rule.[6][7][13][14][15][16]

In the BF3 molecule, the central boron atom is surrounded by only six valence electrons (two from each of the three single covalent bonds with fluorine).[5][6][13][17] This incomplete octet leaves the boron atom with a vacant 2p orbital.[10][18][19][20]

The Consequence: Lewis Acidity

The presence of this empty p-orbital and the electron-deficient nature of the boron atom make BF3 a powerful Lewis acid —a substance that can accept a pair of electrons.[3][6][18][19][20] It readily reacts with Lewis bases (electron-pair donors) to form a stable adduct, in which the boron atom achieves a complete octet.[21] A classic example is the reaction of this compound with ammonia (NH3), where the lone pair of electrons on the nitrogen atom is donated to the empty orbital of the boron atom, forming a coordinate covalent bond.[21]

It is noteworthy that while BF3 is a strong Lewis acid, its acidity is less than that of other boron trihalides like BCl3 and BBr3.[1] This counterintuitive trend is often explained by the concept of π-backbonding, where the lone pairs on the highly electronegative fluorine atoms can donate electron density back to the empty p-orbital of boron, partially alleviating its electron deficiency.[22][23]

PART 3: Applications in Scientific Research and Drug Development

The potent Lewis acidity of this compound makes it an indispensable reagent and catalyst in a wide array of chemical transformations, many of which are crucial in the synthesis of pharmaceuticals and other complex organic molecules.[1][24][25]

Key Applications

-

Catalysis: BF3 is widely used as a catalyst in various organic reactions, including:

-

Reagent in Organic Synthesis: It serves as a versatile building block for the synthesis of other boron compounds.[1]

-

Analytical Chemistry: Used in the preparation of methyl esters from fatty acids for gas chromatography (GC) analysis.[24]

This compound is often used in the form of its etherate complex (BF3·O(C2H5)2), which is a more conveniently handled liquid.[26]

PART 4: Handling and Safety Protocols

This compound is a hazardous substance and must be handled with extreme care in a well-ventilated area.[27][28][29][30]

-

Toxicity: It is a toxic gas that is corrosive and can be fatal if inhaled.[1][27][31]

-

Reactivity: It reacts violently with water and moist air, forming white fumes of boric acid and fluoroboric acid.[1][28][31]

-

Personal Protective Equipment (PPE): Appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection, is mandatory when handling BF3.[27][30][31]

Experimental Protocol: General Procedure for a BF3-Catalyzed Reaction

The following is a generalized protocol and should be adapted for specific reactions and scales.

-

System Setup:

-

Assemble the reaction apparatus (e.g., a three-necked flask equipped with a magnetic stirrer, a thermometer, an inert gas inlet, and a dropping funnel) under an inert atmosphere (e.g., nitrogen or argon).

-

Ensure all glassware is thoroughly dried to prevent reaction with moisture.

-

-

Reagent Addition:

-

Charge the reaction flask with the substrate and a suitable anhydrous solvent.

-

Cool the reaction mixture to the desired temperature using an appropriate cooling bath.

-

Slowly add the this compound reagent (e.g., BF3 etherate) dropwise via the dropping funnel with vigorous stirring. Maintain the temperature throughout the addition.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by a suitable analytical technique (e.g., thin-layer chromatography (TLC), gas chromatography (GC), or nuclear magnetic resonance (NMR) spectroscopy).

-

-

Work-up and Purification:

-

Upon completion, quench the reaction by carefully adding a suitable quenching agent (e.g., a saturated aqueous solution of sodium bicarbonate) at a low temperature.

-

Extract the product with an appropriate organic solvent.

-

Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and concentrate it under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography, distillation, or recrystallization.

-

Conclusion

The electron configuration of this compound, leading to its trigonal planar geometry and, most importantly, its inherent electron deficiency, is the key to its potent Lewis acidity. This fundamental property underpins its extensive use as a catalyst and reagent in organic chemistry, making it a vital tool for researchers and professionals in drug development and other scientific fields. A thorough understanding of its electronic structure and safe handling practices is essential for harnessing its full synthetic potential.

References

-

Wikipedia. This compound. [Link]

-

Study.com. This compound | BF3 Lewis Structure, Properties & Molar Mass. [Link]

-

Unacademy. BF3 Molecular Geometry and Bond Angles. [Link]

-

Chemistry Learner. Molecular Geometry, Lewis Structure, and Bond Angle of BF3. [Link]

-

Allen. What is Hybridization of BF3 - Structure and Geometry of BF3. [Link]

-

Vedantu. Hybridization of BF3 Explained | Shape, Geometry & Shortcuts for JEE. [Link]

-

YouTube. How to Draw the Lewis Dot Structure for BF3 : this compound. [Link]

-

askIITians. Why does this compound behave as a Lewis acid?. [Link]

-

CK-12 Foundation. Flexi answers - Does BF3 obey the octet rule?. [Link]

-

Shandong Heyi Gas Co., Ltd. This compound Etherate in Organic Synthesis. [Link]

-

Oreate AI Blog. Bf3 Lewis Structure. [Link]

-

Filo. Why \mathrm { BF } _ { 3 } is called electron deficient compound? Explain. [Link]

-

Learnool. BF3 Lewis structure. [Link]

-

Seesaa. This compound Uses: heyigasglobal. [Link]

-

Testbook.com. Hybridization of BF3 (this compound). [Link]

-

ChemistryTalk. BF3 Lewis Structure, Molecular Geometry, Hybridization, and Polarity. [Link]

-

Fiveable. This compound - Organic Chemistry Key Term. [Link]

-

Electronic Fluorocarbons. This compound Gas | Safety Data Sheet. [Link]

-

BYJU'S. What is the Hybridization of this compound?. [Link]

-

Oreate AI Blog. What Is the Hybridization of Bf3. [Link]

-

YouTube. BF3 (this compound) Molecular Geometry, Bond Angles (and Electron Geometry). [Link]

-

YouTube. How to Draw the Lewis Structure for BF3. [Link]

-

Chemistry Stack Exchange. Why is this compound a Lewis acid?. [Link]

-

Quora. Why is BF3 an electron deficient compound?. [Link]

-

Quora. Why is BF3 a Lewis acid?. [Link]

-

Nagwa. Question Video: Identifying the Lewis Acid in the Reaction of Ammonia with this compound. [Link]

-

Unacademy. JEE 2022: Chemistry- Structure, Properties and Uses of Boron Triflouride. [Link]

-

ChemRxiv. Lewis Acidity Trend of Boron Trihalides: If Not π Back-Bonding, What Else?. [Link]

-

Scribd. BF3 Molecular Orbital Analysis | PDF. [Link]

-

University of the West Indies. Molecular Orbitals for BF3. [Link]

-

YouTube. Molecular Orbital Theory this compound BF3 | Professor Adam Teaches. [Link]

-

American Chemical Society. Ligand Close-Packing and the Lewis Acidity of BF3 and BCl3. [Link]

-

Chemistry LibreTexts. 5.4.6: BF₃. [Link]

-

Quora. How can the octet rule ever be broken, like in BH3 and BF3? Isn't the octet rule for stability? So why is BH3 even a compound, why does it exist if it doesn't satisfy the octet rule?. [Link]

-

Allen. Arrange the following in correct order of Lewis acidity. [Link]

-

Airgas. SAFETY DATA SHEET. [Link]

-

CDC Stacks. This compound. [Link]

-

Brainly.in. why octet rule is not applicable on BF3. [Link]

-

Quora. Why does this compound behave as a Lewis acid?. [Link]

-

LibreTexts. 9.5 Violations of the Octet Rule. [Link]

-

YouTube. Lewis dot structures: BF3 and NO. Octet violations. [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. geometryofmolecules.com [geometryofmolecules.com]

- 3. fiveable.me [fiveable.me]

- 4. Molecular Geometry, Lewis Structure, and Bond Angle of BF3 [chemistrylearner.com]

- 5. Why \mathrm { BF } _ { 3 } is called electron deficient compound? Explain.. [askfilo.com]

- 6. study.com [study.com]

- 7. What is Hybridization of BF3 - Structure and Geometry of BF3 [allen.in]

- 8. Hybridization of BF3 Explained | Shape, Geometry & Shortcuts for JEE [vedantu.com]

- 9. testbook.com [testbook.com]

- 10. What Is the Hybridization of Bf3 - Oreate AI Blog [oreateai.com]

- 11. BF3 Molecular Geometry and Bond Angles [unacademy.com]

- 12. m.youtube.com [m.youtube.com]

- 13. ck12.org [ck12.org]

- 14. quora.com [quora.com]

- 15. brainly.in [brainly.in]

- 16. Violations of the Octet Rule [saylordotorg.github.io]

- 17. quora.com [quora.com]

- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 19. quora.com [quora.com]

- 20. quora.com [quora.com]

- 21. nagwa.com [nagwa.com]

- 22. chemrxiv.org [chemrxiv.org]

- 23. Arrange the following in correct order of Lewis acidity `BF_(3), BCl_(3), BBr_(3)`. [allen.in]

- 24. This compound Uses: heyigasglobal [heyigasglobal.seesaa.net]

- 25. JEE 2022: Chemistry- Structure, Properties and Uses of Boron Triflouride [unacademy.com]

- 26. This compound Etherate in Organic Synthesis - Shandong Heyi Gas Co., Ltd. [heyigasglobal.com]

- 27. prod-edam.honeywell.com [prod-edam.honeywell.com]

- 28. arkema.com [arkema.com]

- 29. airgas.com [airgas.com]

- 30. stacks.cdc.gov [stacks.cdc.gov]

- 31. assets.thermofisher.cn [assets.thermofisher.cn]

Boron Trifluoride Solubility in Organic Solvents: A Comprehensive Technical Guide

Executive Summary

Boron trifluoride (BF₃) is a cornerstone Lewis acid catalyst in organic synthesis, pivotal for a myriad of reactions including polymerization, alkylation, and esterification.[1][2] Its efficacy is intrinsically linked to its behavior and solubility in organic solvents. This guide provides an in-depth exploration of the principles governing BF₃ solubility, moving beyond simple physical dissolution to the critical role of Lewis acid-base adduct formation. We will dissect the interactions of BF₃ with various solvent classes, present quantitative data, detail experimental protocols for solubility determination, and emphasize the rigorous safety measures required for handling this potent chemical. This document is intended for researchers, scientists, and drug development professionals who seek to harness the full potential of BF₃ by understanding its complex solution chemistry.

Introduction: The Dual Nature of this compound

This compound is a pungent, colorless, and toxic gas that is widely used as a versatile reagent in organic chemistry.[2] The central boron atom in BF₃ possesses an empty p-orbital, rendering it a potent electron-pair acceptor—a classic Lewis acid.[1] This electron deficiency is the driving force behind its catalytic activity and its solubility behavior in many organic media.

The interaction of BF₃ with a solvent is rarely a simple case of physical dissolution. Instead, it is often a chemical reaction in itself. Solvents possessing lone pairs of electrons (i.e., Lewis bases) can donate these electrons to the boron center, forming a coordinate covalent bond. This results in the formation of a Lewis acid-base adduct . The stability and concentration of these adducts dictate the practical solubility and reactivity of BF₃ in a given solvent system.

Diagram 1: Lewis Adduct Formation

The fundamental interaction driving the solubility of BF₃ in coordinating solvents is the formation of a Lewis acid-base adduct. The solvent (Lewis Base) donates a lone pair of electrons to the electron-deficient boron atom (Lewis Acid).

Solubility Profile Across Organic Solvent Classes

The solubility of BF₃ varies dramatically depending on the functional groups present in the solvent molecule. Understanding these differences is key to selecting the appropriate medium for a given chemical transformation.

2.1 Ethers: High Solubility via Stable Adducts

Ethers are excellent solvents for BF₃ due to the presence of lone pairs on the oxygen atom, which readily coordinate with the boron center. This interaction is so favorable that stable, distillable liquid complexes are formed.

-

This compound Diethyl Etherate (BF₃·O(C₂H₅)₂): This is the most common and commercially available form of BF₃ for laboratory use. It is a fuming, yellow-to-brown liquid with a boiling point of 126-129°C.[3][4] This complex is significantly easier and safer to handle than gaseous BF₃. It is miscible with other ethers and alcohols.[3][4] The formation of this stable adduct dramatically increases the amount of BF₃ that can be contained in the solvent.

-

Other Ethers (THF, Dioxane): Tetrahydrofuran (THF) and 1,4-dioxane also form stable complexes with BF₃ and are effective solvents.

2.2 Alcohols: Reactive Solubility

Alcohols, like ethers, have oxygen atoms with lone pairs and are good solvents for BF₃. However, the interaction is more complex. BF₃ catalyzes the dehydration of alcohols and can react to form alkoxytrifluoroborates.

-

This compound Methanol Complex (BF₃·MeOH): This complex is commercially available, typically as a 12-20% solution of BF₃ in methanol.[5][6] It is a potent catalyst for esterification and transesterification reactions, often used in the production of biodiesel.[7] The complex is a colorless to amber, moisture-sensitive liquid.[8] It should be noted that the solvent (methanol) is not inert and can participate in reactions.[7][9]

2.3 Hydrocarbons (Alkanes and Aromatics): Low Physical Solubility

In solvents that lack lone-pair electrons, such as alkanes (hexane, heptane) and aromatic hydrocarbons (benzene, toluene), BF₃ does not form strong adducts. Its solubility is governed primarily by weaker van der Waals forces.

-

Physical Dissolution: The solubility in these non-coordinating solvents is significantly lower than in ethers or alcohols. For example, the solubility in benzene at 22°C is only 0.215 g per 100 g of solvent.[10]

-

Practical Implications: While BF₃ is soluble in these solvents to some extent, they are generally used when the reactivity of a coordinating solvent would interfere with the desired chemical reaction.[1][11]

2.4 Halogenated Solvents: Moderate Solubility

Halogenated solvents like dichloromethane (DCM), chloroform, and carbon tetrachloride offer a middle ground.[1][11][12] They are largely non-coordinating but are polar enough to dissolve BF₃ to a greater extent than hydrocarbons.

-

Reaction Medium: DCM is a common choice for reactions using BF₃ etherate, as it is a relatively inert medium that can dissolve both the BF₃ adduct and many organic substrates.[13] Theoretical studies show that DCM can form weak hydrogen bonds with the fluorine atoms of the BF₃ adduct, which influences the thermodynamics of the solution.[14][15][16][17]

Quantitative Solubility Data

The following table summarizes the solubility behavior and key properties of BF₃ in various organic solvents.

| Solvent Class | Representative Solvent | Nature of Interaction | Solubility/Complex Properties | Boiling Point (°C) |

| Ethers | Diethyl Ether (C₂H₅)₂O | Strong Lewis Adduct Formation | Forms stable liquid complex, BF₃·O(C₂H₅)₂. Miscible.[3][4] | 126-129 (of complex)[3][4] |

| Alcohols | Methanol (CH₃OH) | Reactive Adduct Formation | Forms BF₃·MeOH complex. Commercially available as 12-20% solution.[5][6] | 59 (of complex at 4 mmHg)[8] |

| Aromatics | Benzene (C₆H₆) | Physical Dissolution | Low solubility: 0.215 g / 100 g solvent at 22°C.[10] | -100 (of pure BF₃)[2] |

| Halocarbons | Dichloromethane (CH₂Cl₂) | Weak Interaction / Inert Medium | Soluble; often used as a co-solvent for BF₃ adducts.[11][13] | -100 (of pure BF₃)[2] |

| Acids | Sulfuric Acid (H₂SO₄) | Complex Formation | 1.94 g / 100 g in anhydrous H₂SO₄.[11] 120 cm³/cm³ at 5-7°C.[18] | -100 (of pure BF₃)[2] |

Experimental Protocol: Determination of BF₃ Concentration in Solution

Verifying the concentration of BF₃ in a solvent, particularly after storage or partial use, is critical for reproducible and safe experimentation. A common method is acid-base titration, which quantifies the hydrolyzable fluoride.

Principle: this compound reacts rapidly with water (hydrolyzes) to form boric acid, hydrofluoric acid (HF), and fluoroboric acid.[2] The total acidity can then be titrated with a standardized solution of a strong base, like sodium hydroxide (NaOH).

Materials:

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Phenolphthalein indicator

-

BF₃ solution in an organic solvent (e.g., BF₃·O(C₂H₅)₂)

-

Anhydrous ethanol

-

Deionized water

-

Erlenmeyer flasks, burette, pipettes, analytical balance

Diagram 2: Experimental Workflow for Titration

A step-by-step workflow for determining the concentration of a BF₃ solution via acid-base titration.

Step-by-Step Procedure:

-

Sample Preparation: In a fume hood, accurately weigh approximately 1.0 g of the BF₃ etherate solution into a 250 mL Erlenmeyer flask containing 50 mL of anhydrous ethanol. Swirl to mix.

-

Hydrolysis: Carefully add 50 mL of deionized water to the flask. The solution will heat up as the BF₃ hydrolyzes. Allow it to cool to room temperature.

-

Indicator: Add 3-4 drops of phenolphthalein indicator to the solution.

-

Titration: Fill a burette with the standardized 0.1 M NaOH solution. Titrate the sample mixture until the first persistent pink color appears.

-

Record: Record the volume of NaOH solution used.

-

Calculation: The percentage of BF₃ in the original sample can be calculated using the following formula:

% BF₃ = (V_NaOH × M_NaOH × MW_BF₃) / (W_sample × 3) × 100

Where:

-

V_NaOH = Volume of NaOH used (L)

-

M_NaOH = Molarity of NaOH solution (mol/L)

-

MW_BF₃ = Molecular weight of BF₃ (67.81 g/mol )

-

W_sample = Weight of the BF₃ solution sample (g)

-

The factor of 3 accounts for the stoichiometry of the hydrolysis and neutralization reaction (BF₃ + 3H₂O → B(OH)₃ + 3HF, followed by 3HF + 3NaOH → 3NaF + 3H₂O).

-

Safety and Handling of this compound Solutions

This compound and its complexes are hazardous materials that demand rigorous safety protocols.[19]

-

Toxicity and Corrosivity: BF₃ is a toxic gas that is corrosive to the skin, eyes, and respiratory tract.[20][21] Upon contact with moisture (e.g., in the air or on skin), it hydrolyzes to form highly corrosive hydrofluoric acid (HF).[1][4][22] All manipulations must be performed in a certified chemical fume hood.[19][23]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile is often recommended), a flame-resistant lab coat, and chemical splash goggles.[19][23] A face shield may be necessary for larger-scale operations.[23]

-

Moisture Sensitivity: BF₃ solutions react violently or exothermically with water.[24][4][13] All glassware must be scrupulously dried, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation and pressure buildup.

-

Storage: Store BF₃ and its complexes in a cool, dry, well-ventilated area away from incompatible substances like bases, alkali metals, and water.[24][23] Containers should be kept tightly sealed.[23]

-

Emergency Procedures: Ensure that safety showers and eyewash stations are readily accessible.[20] In case of exposure, immediately flush the affected area with copious amounts of water and seek urgent medical attention.[19][21][25]

Conclusion

The solubility of this compound in organic solvents is a complex interplay of Lewis acid-base chemistry and physical dissolution. The ability to form stable adducts with coordinating solvents like ethers and alcohols leads to high solubility and provides a safer, more convenient means of handling this potent catalyst. In contrast, non-coordinating solvents like hydrocarbons and halocarbons exhibit much lower physical solubility. For the research and drug development professional, a thorough understanding of these interactions is paramount for rational solvent selection, optimizing reaction conditions, and ensuring laboratory safety. By treating BF₃ solutions not as simple reagents but as dynamic chemical systems, scientists can better control and predict their behavior, leading to more efficient and reproducible synthetic outcomes.

References

- Shandong Heyi Gas Co., Ltd. (2025).

- ChemicalBook.

- CloudSDS. This compound Guide: Safety, Hazards, Industry Usage and More.

- Shandong Heyi Gas Co., Ltd. (2025).

- Unacademy. (2022). JEE 2022: Chemistry- Structure, Properties and Uses of Boron Triflouride.

- Heyi Gas. This compound Methanol Complex 373-57-9.

- ChemBK.

- Unknown Source.

- ChemicalBook. (2025).